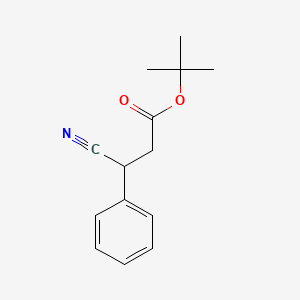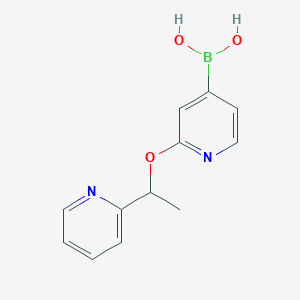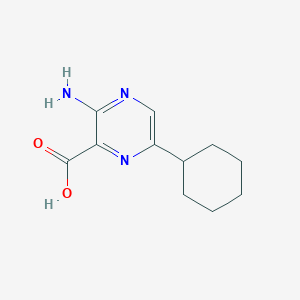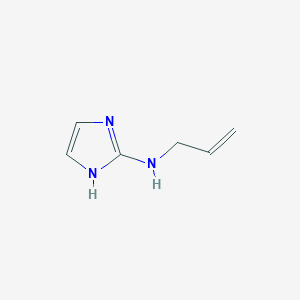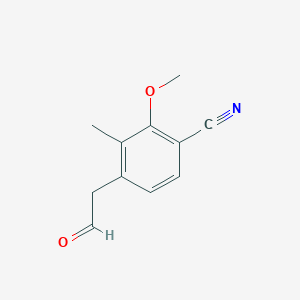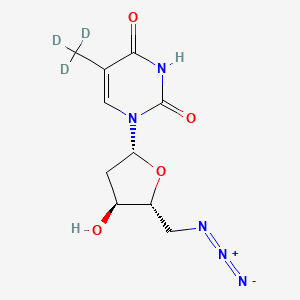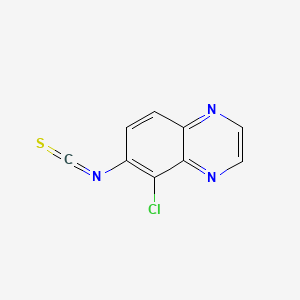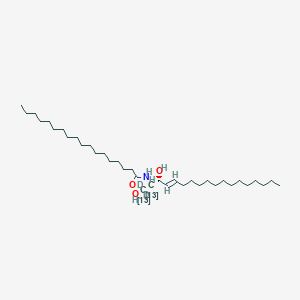
C18 Ceramide-13C2,D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C18 Ceramide-13C2,D2 is a deuterated and carbon-13 labeled sphingolipid ceramide. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. The molecular formula of this compound is C34H69D2NO3, and it has a molecular weight of 569.95 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C18 Ceramide-13C2,D2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the ceramide structureThe isotopic labeling is achieved through the use of deuterated and carbon-13 labeled reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the incorporation of isotopes at specific positions within the molecule. The production is carried out under controlled environments to maintain the purity and stability of the compound .
化学反応の分析
Types of Reactions
C18 Ceramide-13C2,D2 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the molecule, reducing double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include hydroxylated ceramides, reduced ceramides, and substituted ceramides. These products are often used in further studies to understand the biological and chemical properties of ceramides .
科学的研究の応用
C18 Ceramide-13C2,D2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of lipid metabolism and dynamics.
Biology: Employed in the study of cell signaling pathways and membrane dynamics.
Medicine: Investigated for its role in diseases such as diabetes, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and cosmetic products .
作用機序
C18 Ceramide-13C2,D2 exerts its effects by modulating various cellular pathways. It is known to inhibit the mitochondrial permeability transition pore, which plays a crucial role in apoptosis and cell survival. The compound also affects the PI3K/AKT pathway, leading to alterations in cell growth and metabolism .
類似化合物との比較
Similar Compounds
C16 Ceramide: Another sphingolipid ceramide with a shorter fatty acid chain.
C24 Ceramide: A sphingolipid ceramide with a longer fatty acid chain.
Dihydroceramide: A reduced form of ceramide lacking the double bond in the sphingosine backbone
Uniqueness
C18 Ceramide-13C2,D2 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling provides a significant advantage in research applications, enabling precise tracking and quantification of the compound in biological systems .
特性
分子式 |
C36H71NO3 |
|---|---|
分子量 |
570.0 g/mol |
IUPAC名 |
N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i33+1D2,34+1 |
InChIキー |
VODZWWMEJITOND-ASBUDYAPSA-N |
異性体SMILES |
[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


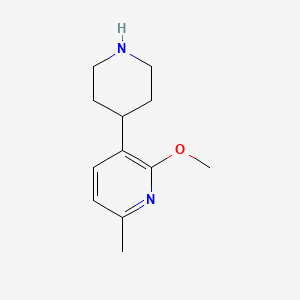
![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
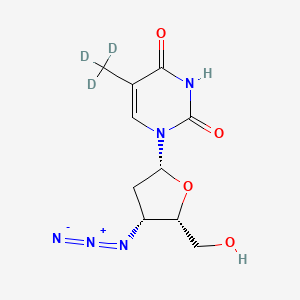
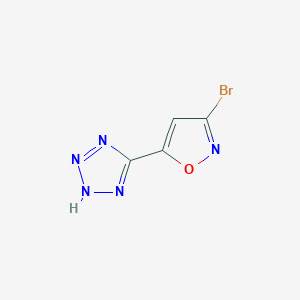
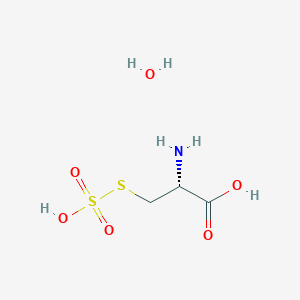
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)
